2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride
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Overview
Description
2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and methyl group substituted on the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride typically involves the reaction of 3-bromo-5-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, and appropriate solvents like methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in the formation of amines .
Scientific Research Applications
2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
2-(3-Bromo-5-methylphenyl)pyrrolidine: Lacks the hydrochloride group but shares similar structural features.
3-Bromo-5-methylphenylpyrrolidine: Another derivative with slight structural variations.
Pyrrolidine-2,5-dione: A related compound with different functional groups and biological activities.
Uniqueness: 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11;/h5-7,11,13H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILIGRWEIZOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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